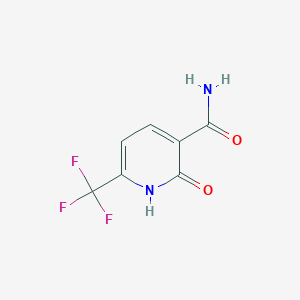

2-Hydroxy-6-(trifluoromethyl)nicotinamide

Description

The exact mass of the compound 2-Hydroxy-6-(trifluoromethyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMWJLRKOIRLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379391 | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116548-03-9 | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116548-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-6-(trifluoromethyl)nicotinamide CAS number 116548-03-9

An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS: 116548-03-9)

Executive Summary

This document provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, CAS Number 116548-03-9, tailored for researchers, medicinal chemists, and drug development professionals. This compound is a substituted pyridine derivative, integrating the biologically significant nicotinamide scaffold with a trifluoromethyl group, a key moiety in modern medicinal chemistry. While primarily available as a research chemical and building block, its structural features suggest significant potential for exploration in various therapeutic areas. This guide elucidates its chemical properties, proposes a synthetic strategy, discusses its potential biological relevance based on its constituent pharmacophores, outlines detailed safety and handling protocols, and provides practical experimental workflows for its integration into research programs.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational for all research and development. Key identifiers for this compound are consolidated below.

-

Systematic Name: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide[1]

-

Common Synonym: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide[2]

Physicochemical Data

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2][3][4] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Melting Point | 220-223 °C | [5][6] |

| Topological Polar Surface Area (TPSA) | 75.95 Ų | [2] |

| LogP (calculated) | 0.4926 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Structural Elucidation and Tautomerism

A critical feature of this molecule is the existence of prototropic tautomerism, a form of isomerism involving the migration of a proton. The compound exists in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. This is not merely a structural curiosity; the dominant tautomer can significantly influence the molecule's hydrogen bonding patterns, crystal packing, and interaction with biological targets. The pyridone form is often favored in many substituted 2-hydroxypyridines.

Caption: Prototropic tautomerism of the title compound.

Section 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

While specific vendor-proprietary synthesis routes are not public, a plausible synthetic pathway can be devised based on established pyridine chemistry. A logical retrosynthetic approach would involve the formation of the substituted pyridine ring, followed by functional group interconversion to install the amide. The diagram below outlines a potential disconnection approach.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 2-Hydroxy-6-(trifluoromethyl)nicotinamide [oakwoodchemical.com]

- 5. 116548-03-9 Cas No. | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | Matrix Scientific [matrixscientific.com]

- 6. matrixscientific.com [matrixscientific.com]

physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. Small molecules, such as the heterocyclic compound 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS: 116548-03-9), represent key building blocks in this process. The strategic incorporation of a trifluoromethyl group and a hydroxypyridine core suggests its potential utility in modulating biological targets, where properties like metabolic stability and hydrogen bonding are paramount. Derivatives of nicotinamide have shown promise in diverse therapeutic areas, from oncology as DNA demethylase inhibitors to agriculture as fungicides.[1][2]

Understanding the fundamental physicochemical properties of such a molecule is not a mere academic exercise; it is the foundational dataset that informs every subsequent stage of development. It dictates how the compound will behave in biological systems, how it can be formulated, and ultimately, whether its therapeutic potential can be realized. This guide provides a comprehensive framework for the experimental determination and interpretation of the core . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Molecular and Physical Identity

The initial step in characterizing any compound is to establish its fundamental identity and basic physical properties. These data serve as the primary reference for quality control and sample purity.

| Property | Value | Source(s) |

| Chemical Name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | N/A |

| Synonym(s) | 2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide | [3] |

| CAS Number | 116548-03-9 | [4][5] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [4][5] |

| Molecular Weight | 206.12 g/mol | [4] |

| Physical Form | Solid | [3] |

| Melting Point | 220-223 °C | N/A |

| Purity | ≥95% - 97% | [3] |

Note: Some properties like boiling point and density are often based on computational predictions in supplier databases and should be experimentally verified for critical applications.

Aqueous and Organic Solubility: The Gateway to Bioavailability

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low absorption and bioavailability, while insufficient solubility in organic solvents can complicate formulation and purification. The presence of both hydrogen bond donors (amide, hydroxyl) and a lipophilic trifluoromethyl group in 2-Hydroxy-6-(trifluoromethyl)nicotinamide suggests a nuanced solubility profile that must be experimentally determined.

Causality Behind Experimental Design

The shake-flask method, while traditional, remains the gold standard for determining equilibrium solubility due to its direct and unambiguous measurement. The choice of solvents—water (for physiological relevance), DMSO (a common solvent for initial screening and stock solutions), and ethanol (a co-solvent used in formulations)—provides a practical spectrum of polarity for initial characterization.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid 2-Hydroxy-6-(trifluoromethyl)nicotinamide to separate vials containing a precise volume (e.g., 1 mL) of each test solvent (deionized water, DMSO, ethanol). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This timeframe allows the dissolution and precipitation processes to reach a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. For aqueous samples, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended to pellet any suspended microparticles.

-

Sampling: Carefully withdraw a precise aliquot of the supernatant from each vial. Ensure no solid material is transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for equilibrium shake-flask solubility assay.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The octanol-water partition coefficient (LogP) is the standard measure. A balanced LogP is often crucial for oral bioavailability, as the molecule must be soluble enough to be present in the aqueous gastrointestinal fluid but lipophilic enough to permeate the lipid cell membranes.

Causality Behind Experimental Design

While the shake-flask method is the definitive way to measure LogP, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a highly efficient and reproducible alternative that requires minimal compound.[6][7] It correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds. This relationship allows for the accurate estimation of a compound's LogP.

Experimental Protocol: RP-HPLC Method for ElogP Determination

-

System Preparation: Use a C18 HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span a range expected to bracket the test compound. Inject each standard individually and record its retention time (t_R).

-

Sample Analysis: Prepare a solution of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in the mobile phase. Inject the sample and record its retention time. Also, inject a void volume marker (e.g., uracil) to determine the column dead time (t_0).

-

Calculation of Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

ElogP Determination: Using the log(k') value of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, calculate its estimated LogP (ElogP) from the regression equation.

Workflow for LogP Determination via RP-HPLC

Caption: Workflow for estimating LogP using the RP-HPLC method.

Acidity Constant (pKa): Understanding Ionization State

The pKa value defines the pH at which a molecule is 50% ionized. This is critically important because the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. 2-Hydroxy-6-(trifluoromethyl)nicotinamide possesses both potentially acidic (hydroxypyridine) and basic (pyridine nitrogen) functionalities, making pKa determination essential.

Causality Behind Experimental Design

UV-Vis spectrophotometry is a robust and sensitive method for pKa determination for compounds with a chromophore whose absorbance spectrum changes with protonation state.[8] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately derived. This method is preferred over potentiometric titration for small quantities of material.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Wavelength Selection: Prepare two solutions of the compound in buffers of very low and very high pH (e.g., pH 2 and pH 12) to ensure the compound is fully protonated and deprotonated, respectively. Scan both solutions across the UV-Vis spectrum (e.g., 200-400 nm) to find an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 0.5 pH unit increments).

-

Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the buffers from the series.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength. Also, measure the precise pH of each solution.

-

Data Analysis: Plot the measured absorbance against the measured pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. It can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.

Workflow for pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure and purity. For 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a combination of NMR, FT-IR, and Mass Spectrometry creates a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, which will appear as doublets due to coupling. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The two protons of the primary amide (-CONH₂) may appear as two separate broad signals, and a broad signal for the hydroxyl (-OH) proton will also be present, with its position being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the amide will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts dictated by their electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected vibrational bands include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~3200-3000 cm⁻¹: Aromatic C-H stretching.

-

~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).

-

~1620-1580 cm⁻¹: N-H bending and C=C/C=N ring stretching.

-

~1350-1150 cm⁻¹: Strong, characteristic C-F stretching vibrations from the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

Conclusion

The are not merely data points but are predictive indicators of its behavior in complex biological and chemical systems. A thorough experimental determination of its solubility, lipophilicity, and acidity, complemented by rigorous spectroscopic confirmation of its structure, provides the essential foundation for any research and development program. The protocols and rationale outlined in this guide offer a validated framework for generating this critical dataset, empowering scientists to make informed decisions and unlock the full potential of this promising chemical entity.

References

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link][1]

-

Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. (2024). Journal of Agricultural and Food Chemistry. [Link][2]

-

2-Hydroxy-6-(trifluoromethyl)nicotinamide. Oakwood Chemical. [Link][5]

-

wholesale 2-Hydroxy-6-(trifluoromethyl)nicotinamide 97% CAS:116548-03-9. eBioChem.com. [Link]

-

US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents. [6]

-

US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents. [7]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry. [Link][8]

Sources

- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 116548-03-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Hydroxy-6-(trifluoromethyl)nicotinamide [oakwoodchemical.com]

- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing upon established chemical principles and data from analogous structures, this document details its molecular characteristics, a proposed synthesis protocol, and potential applications, offering a valuable resource for scientists working with novel small molecules.

Introduction: The Significance of Fluorinated Nicotinamides in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a common scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This substitution often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. 2-Hydroxy-6-(trifluoromethyl)nicotinamide combines these features, making it a compelling building block for the synthesis of novel therapeutic agents. Its structure suggests potential applications as an inhibitor of various enzymes or as a scaffold for developing new classes of drugs.

Molecular Structure and Physicochemical Properties

2-Hydroxy-6-(trifluoromethyl)nicotinamide is a substituted pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the hydroxyl and amide functionalities dictate its chemical behavior and potential biological interactions.

Molecular Formula and Structure

-

Molecular Formula: C₇H₅F₃N₂O₂

-

Molecular Weight: 206.12 g/mol

-

CAS Number: 116548-03-9

-

Synonyms: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide

The molecule exists in tautomeric forms, with the 2-hydroxypyridine form in equilibrium with its 2-pyridone tautomer. The pyridone form is generally favored in solution and in the solid state.

Caption: Molecular Structure of 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 220 °C | |

| Purity | ≥98% | [2] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 75.95 Ų | [2] |

| logP | 0.4926 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A likely two-step synthesis starts from the commercially available 2-chloro-6-(trifluoromethyl)pyridine.

Caption: Proposed synthetic pathway for 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., dioxane or DMSO), add an aqueous solution of a strong base such as sodium hydroxide.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

This step can be achieved through several routes, one common method is outlined below.

-

Nitrate 2-hydroxy-6-(trifluoromethyl)pyridine at the 3-position using a mixture of nitric acid and sulfuric acid.

-

Reduce the resulting nitro compound to 3-amino-2-hydroxy-6-(trifluoromethyl)pyridine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

Convert the amino group to a nitrile via a Sandmeyer reaction using sodium nitrite and a copper(I) cyanide.

-

Hydrolyze the nitrile to the corresponding carboxamide using controlled acidic or basic conditions to yield 2-hydroxy-6-(trifluoromethyl)nicotinamide.

Purification and Characterization Workflow

Caption: A typical workflow for the purification and characterization of the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[3]

Characterization: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[4][5][6] The structure should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared (IR) spectroscopy.

Spectroscopic Characterization (Predicted)

As experimental spectra for 2-Hydroxy-6-(trifluoromethyl)nicotinamide are not publicly available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.

-

Amide Protons: A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.

-

Hydroxyl Proton: A broad singlet for the -OH proton, also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the amide carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine ring.

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

Predicted IR Spectrum

-

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H stretching vibrations.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl O-H stretch.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl stretch.

-

C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the C-F bonds of the trifluoromethyl group.

Potential Applications in Drug Development

The structural motifs present in 2-Hydroxy-6-(trifluoromethyl)nicotinamide suggest its potential as a valuable intermediate or lead compound in several therapeutic areas.

Kinase Inhibitors

The pyridine and nicotinamide scaffolds are prevalent in many kinase inhibitors. For example, derivatives of isonicotinamide have been developed as selective RAF inhibitors for the treatment of RAS mutant cancers.[7] The trifluoromethyl group can enhance binding to the kinase active site and improve pharmacokinetic properties. This makes 2-Hydroxy-6-(trifluoromethyl)nicotinamide an attractive starting point for the synthesis of novel kinase inhibitors targeting pathways implicated in cancer and other diseases.[8][9][10][11]

Antifungal Agents

Nicotinamide derivatives have been investigated for their antifungal activity.[12] The trifluoromethyl group is also a common feature in many modern fungicides. The combination of these two pharmacophores in 2-Hydroxy-6-(trifluoromethyl)nicotinamide suggests its potential as a lead structure for the development of new antifungal agents.

Other Therapeutic Areas

The nicotinamide scaffold is known to interact with a wide range of biological targets. Therefore, derivatives of 2-Hydroxy-6-(trifluoromethyl)nicotinamide could be explored for a variety of other therapeutic applications, including as anti-inflammatory, neuroprotective, or antimicrobial agents.[13]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Hydroxy-6-(trifluoromethyl)nicotinamide. Based on the safety data for closely related trifluoromethylpyridine derivatives, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[14]

-

Inhalation: Avoid inhaling dust or vapors.[15]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[4]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

2-Hydroxy-6-(trifluoromethyl)nicotinamide is a fluorinated heterocyclic compound with significant potential in the field of drug discovery. Its unique combination of a nicotinamide scaffold and a trifluoromethyl group makes it an attractive building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

-

MOLBASE. (n.d.). 2-Hydroxy-6-(trifluoromethyl)nicotinamide|116548-03-9. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)nicotinamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

-

F1000Research. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research, 11, 239. [Link]

-

PubMed. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research, 11, 239. [Link]

-

Clevenard. (2023, March 14). Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. Retrieved from [Link]

-

Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.

-

National Center for Biotechnology Information. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research, 11, 239. [Link]

-

MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

-

eBioChem.com. (n.d.). wholesale 2-Hydroxy-6-(trifluoromethyl)nicotinamide 97% CAS:116548-03-9. Retrieved from [Link]

-

BMC Bioinformatics. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

-

Academic Journals. (n.d.). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. Retrieved from [Link]

-

SlideShare. (n.d.). Hplc analysis of nicotinamide, pyridoxine, riboflavin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]

-

PubMed. (2005). Nicotinamide - biologic actions of an emerging cosmetic ingredient. International Journal of Cosmetic Science, 27(5), 255-261. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chemscene.com [chemscene.com]

- 3. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]

- 4. helixchrom.com [helixchrom.com]

- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. academicjournals.org [academicjournals.org]

- 7. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. On the development of B-Raf inhibitors acting through innovative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 2-Hydroxy-6-(trifluoromethyl)nicotinamide [oakwoodchemical.com]

- 15. 2-Hydroxy-6-(trifluoromethyl)nicotinamide|116548-03-9 - MOLBASE Encyclopedia [m.molbase.com]

- 16. 116548-03-9 2-Hydroxy-6-(trifluoromethyl)nicotinamide, CasNo.116548-03-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

A Technical Guide to the Synthetic Utility and Biological Significance of 2-Hydroxy-6-(trifluoromethyl)nicotinamide Derivatives

This guide provides an in-depth technical exploration of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a key chemical intermediate. While this compound itself is not recognized for significant intrinsic biological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. We will delve into the therapeutic and agricultural applications of its derivatives, highlighting the chemical rationale behind their design and function. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and agricultural science.

Introduction: The Strategic Importance of a Trifluoromethylated Nicotinamide Scaffold

2-Hydroxy-6-(trifluoromethyl)nicotinamide, with the CAS Number 116548-03-9, is a substituted pyridine derivative.[1][2][3] Its chemical architecture, featuring a reactive hydroxyl group, a carboxamide moiety, and a trifluoromethyl group, makes it a highly valuable starting material in multi-step organic synthesis. The trifluoromethyl (-CF3) group is a particularly important feature in modern medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target.

This guide will focus on the biological activities of compounds synthesized from 2-Hydroxy-6-(trifluoromethyl)nicotinamide, showcasing its contribution to the development of novel therapeutics and agrochemicals.

Synthetic Pathways and Chemical Reactivity

The synthetic utility of 2-Hydroxy-6-(trifluoromethyl)nicotinamide stems from the reactivity of its functional groups. The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, while the nicotinamide core provides a rigid framework for orienting these substituents in three-dimensional space to achieve optimal interactions with a biological target.

Caption: Synthetic utility of 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

Therapeutic and Agricultural Applications of Derivatives

The structural features of 2-Hydroxy-6-(trifluoromethyl)nicotinamide have been exploited to generate a variety of potent and selective inhibitors and modulators of biological processes.

Oncology: Targeting Cancer-Driving Pathways

The nicotinamide scaffold is a common motif in kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of many kinases.

-

RAF Kinase Inhibition: The RAF signaling pathway is a critical component of the MAPK/ERK pathway, which is often dysregulated in cancer. Derivatives of trifluoromethyl-substituted pyridines have been investigated as selective B/C RAF inhibitors for cancers with RAS mutations.[4] A structure-based design approach has led to the development of potent inhibitors where the pyridine core, analogous to the nicotinamide scaffold, serves as a key structural element.[4]

-

DNA Demethylase (ALKBH2) Inhibition: AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in some cancers, such as glioblastoma.[5] Nicotinamide-based compounds have been identified as potent and selective inhibitors of ALKBH2, demonstrating anti-proliferative and anti-migration effects in cancer cell lines.[5]

| Derivative Class | Target | Therapeutic Area | Reported Activity (Example) | Reference |

| Pyridine Analogs | B/C RAF Kinase | RAS Mutant Cancers | Potent and selective inhibition in preclinical models | [4] |

| Nicotinamide Derivatives | ALKBH2 | Glioblastoma | IC50 = 0.031 µM (in vitro) | [5] |

Agriculture: Development of Novel Fungicides

Nicotinamide derivatives have been successfully developed as fungicides, with boscalid being a prominent example.[6] The mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.

-

Succinate Dehydrogenase Inhibitors (SDHIs): By modifying the nicotinamide scaffold, for instance by introducing a diarylamine group, novel SDHIs with broad-spectrum fungicidal activity have been synthesized.[6] These compounds have shown efficacy against various plant pathogenic fungi.[6]

Infectious Diseases: Antiviral Drug Discovery

The versatility of the nicotinamide structure has also been leveraged in the search for new antiviral agents.

-

Influenza A Virus Inhibition: A series of 2-ureidonicotinamide derivatives have been designed and synthesized as potent inhibitors of the influenza A virus.[7] These compounds are proposed to target the PA-PB1 subunit of the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[7]

| Derivative Class | Target | Application | Reported Activity (Example) | Reference |

| Diarylaminonicotinamides | Succinate Dehydrogenase | Fungicide | Moderate to good activity against various fungi | [6] |

| 2-Ureidonicotinamides | RNA-dependent RNA polymerase | Antiviral (Influenza A) | Significant antiviral activity in vitro | [7] |

Cellular Health and Aging: NAD+ Precursors

Nicotinamide is a fundamental component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Supplementation with NAD+ precursors, such as nicotinamide riboside (NR), is a promising strategy for boosting NAD+ levels, which decline with age.[8][9]

-

Nicotinamide Riboside (NR) Analogs: The synthesis of NR and its derivatives is a key area of research for applications in aging, metabolic disorders, and neurodegenerative diseases.[8][9][10][11] While 2-Hydroxy-6-(trifluoromethyl)nicotinamide is not a direct precursor, the chemical principles involved in the synthesis of complex nicotinamide derivatives are relevant to this field.[10]

Experimental Protocols: A Representative Assay

To assess the biological activity of derivatives, various in vitro and in vivo assays are employed. Below is a generalized workflow for an in vitro enzyme inhibition assay, a common method for evaluating compounds developed from the 2-Hydroxy-6-(trifluoromethyl)nicotinamide scaffold.

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: The test compounds (derivatives of 2-Hydroxy-6-(trifluoromethyl)nicotinamide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to obtain a range of concentrations for testing.

-

Reagent Preparation: The target enzyme and its substrate are prepared in an appropriate assay buffer.

-

Assay Reaction: The enzyme, test compound dilutions, and substrate are added to the wells of a microplate. Control wells (no inhibitor, no enzyme) are also included.

-

Incubation: The microplate is incubated at a specific temperature for a set period to allow the enzymatic reaction to proceed.

-

Signal Detection: The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Conclusion

2-Hydroxy-6-(trifluoromethyl)nicotinamide is a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity. Its strategic importance as a synthetic intermediate enables the creation of a wide array of complex molecules with significant potential in medicine and agriculture. The continued exploration of derivatives from this and similar scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

-

Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]

-

Oakwood Chemical. (n.d.). 2-Hydroxy-6-(trifluoromethyl)nicotinamide. Retrieved from [Link]

- Google Patents. (2017). US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors.

-

PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

- Google Patents. (2023).

-

PubChem. (n.d.). Use of NAD precursors for breast enhancement - Patent US-11071747-B2. [Link]

-

PubMed. (n.d.). Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. Infectious Disorders Drug Targets. [Link]

-

MDPI. (2021). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Molecules, 26(19), 5996. [Link]

- Google Patents. (2006). US20060229265A1 - Nicotinamide riboside and analogues thereof.

-

eBioChem. (n.d.). wholesale 2-Hydroxy-6-(trifluoromethyl)nicotinamide 97% CAS:116548-03-9. [Link]

-

ResearchGate. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. [Link]

-

Justia Patents. (2019). Nicotinic acid riboside or nicotinamide riboside compositions, reduced derivatives thereof, and the use thereof to enhance skin permeation in treating skin conditions. [Link]

-

PubMed. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Journal of Clinical and Aesthetic Dermatology. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-Hydroxy-6-(trifluoromethyl)nicotinamide. [Link]

Sources

- 1. 2-Hydroxy-6-(trifluoromethyl)nicotinamide [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors - Google Patents [patents.google.com]

- 9. US20060229265A1 - Nicotinamide riboside and analogues thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. patents.justia.com [patents.justia.com]

The Enigmatic Role of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Cellular Signaling: A Technical Guide and Research Roadmap

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the cellular signaling pathways governed by nicotinamide, a fundamental B-group vitamin and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), are extensively characterized, the specific roles of its synthetic derivatives remain largely unexplored. This technical guide addresses the void of information surrounding 2-Hydroxy-6-(trifluoromethyl)nicotinamide , a compound for which public-domain biological data is currently unavailable. In the absence of direct evidence, this document provides a comprehensive framework for its investigation. It begins by delineating the well-established signaling roles of the parent molecule, nicotinamide, with a focus on its critical involvement in NAD+ metabolism and the regulation of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Subsequently, a hypothetical signaling profile for 2-Hydroxy-6-(trifluoromethyl)nicotinamide is postulated, grounded in established principles of medicinal chemistry concerning the bioisosteric effects of trifluoromethyl groups and the pharmacological implications of hydroxylation on pyridine rings. This guide culminates in a detailed, multi-phase research roadmap, offering a robust experimental strategy to systematically elucidate the cellular and molecular functions of this enigmatic compound. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of novel nicotinamide analogs.

Part 1: The Known Landscape: Nicotinamide as a Central Signaling Node

Nicotinamide is a cornerstone of cellular metabolism and signaling, primarily through its role as a precursor in the salvage pathway of NAD+ biosynthesis. NAD+ is a critical coenzyme in redox reactions and an essential substrate for a host of signaling enzymes that regulate a vast array of cellular processes, from DNA repair and gene expression to energy metabolism and cell survival.

The NAD+ Salvage Pathway: A Central Hub

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide produced from the activity of NAD+-consuming enzymes.[1] The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[2] NMN is then adenylylated to NAD+ by NMN adenylyltransferases (NMNATs).

Caption: The Nicotinamide Salvage Pathway for NAD+ Synthesis.

Key Downstream Effectors of Nicotinamide-Derived NAD+

The cellular concentration of NAD+ directly influences the activity of several families of enzymes that play pivotal roles in signaling:

-

Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate transcription, metabolism, and stress responses by removing acetyl and other acyl groups from histones and other proteins.[3] Nicotinamide itself acts as a non-competitive inhibitor of sirtuins.[4]

-

Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and cell death, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[5] Overactivation of PARPs can lead to NAD+ depletion. Nicotinamide can inhibit PARP activity, particularly at higher concentrations.[6]

-

CD38/CD157 (ADP-ribosyl Cyclases): These enzymes hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in calcium signaling.[7]

Caption: Overview of Nicotinamide's role in NAD+-dependent signaling pathways.

Part 2: A Hypothetical Signaling Profile of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

Based on the structure of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, we can infer potential modulations of the known activities of nicotinamide. The introduction of a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF3) group at the 6-position of the pyridine ring are significant chemical modifications.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a common substituent in medicinal chemistry, often used as a bioisostere for a methyl or isopropyl group.[8][9] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:

-

Increased Lipophilicity: The -CF3 group is expected to increase the lipophilicity of the molecule compared to nicotinamide.[10] This could enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations and greater potency.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[10] This could lead to a longer biological half-life.

-

Altered pKa: The electron-withdrawing nature of the -CF3 group will decrease the pKa of the pyridine nitrogen, making it less basic. This could affect its interaction with enzyme active sites.

The Influence of the Hydroxyl Group

The introduction of a hydroxyl group can have varied effects:

-

Hydrogen Bonding: The -OH group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with enzyme active sites that could either enhance or hinder binding.[11]

-

Altered Electronic Properties: The hydroxyl group can influence the electron distribution of the pyridine ring, which may affect its reactivity and interactions.[12]

-

Metabolic Handle: While increasing polarity, the hydroxyl group can also serve as a site for further metabolism, such as glucuronidation, which could impact its duration of action.

Postulated Interactions with Key Signaling Proteins

Based on these chemical modifications, we can formulate several hypotheses regarding the potential biological activity of 2-Hydroxy-6-(trifluoromethyl)nicotinamide:

-

NAMPT Substrate Activity: The modified nicotinamide core may still be recognized by NAMPT, allowing it to serve as a precursor for a novel NAD+ analog. The efficiency of this conversion would need to be experimentally determined.

-

Sirtuin Inhibition: The altered electronics and sterics of the pyridine ring could modulate its ability to inhibit sirtuins. The increased lipophilicity might favor binding to the hydrophobic pockets of some sirtuin isoforms, potentially leading to more potent or selective inhibition.

-

PARP Inhibition: Similarly, the modified structure could affect its interaction with the nicotinamide-binding pocket of PARPs, potentially altering its inhibitory activity.

| Parameter | Nicotinamide (Known) | 2-Hydroxy-6-(trifluoromethyl)nicotinamide (Hypothetical) | Rationale for Hypothesis |

| Cellular Uptake | Passive and facilitated diffusion | Potentially enhanced | Increased lipophilicity due to the -CF3 group.[10] |

| NAMPT Substrate | Yes (Km ≈ 7 µM)[13] | Possible | The core nicotinamide structure is retained. |

| SIRT1 Inhibition | Yes (IC50 ≈ 50-100 µM)[4][14] | Potentially altered (increased or decreased) | Modified sterics and electronics of the pyridine ring. |

| PARP-1 Inhibition | Yes (IC50 ≈ 500 µM)[6][15] | Potentially altered (increased or decreased) | Modified structure may affect binding to the active site. |

| Metabolic Stability | Metabolized | Potentially increased | The -CF3 group is resistant to metabolic degradation.[10] |

Part 3: A Research Roadmap for Elucidating the Role of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Cellular Signaling

A systematic, multi-phase approach is required to characterize the biological activity of this novel compound.

Caption: A Multi-Phase Research Program for Characterizing 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

Phase 1: In Vitro Biochemical Characterization

Objective: To determine the direct interaction of the compound with key enzymes in the NAD+ signaling pathway.

Protocol 1: NAMPT Enzyme Kinetics

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 500 µM ATP.

-

Enzyme and Substrates: Add recombinant human NAMPT to the reaction mixture. Initiate the reaction by adding varying concentrations of 2-Hydroxy-6-(trifluoromethyl)nicotinamide and a fixed concentration of 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Detection: Monitor the production of NMN over time using a coupled enzyme assay or by LC-MS.

-

Data Analysis: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to assess if the compound is a substrate.

Protocol 2: Sirtuin and PARP Activity Assays

-

Sirtuin Assay: Use a commercially available fluorometric assay kit to measure the deacetylase activity of recombinant sirtuins (e.g., SIRT1, SIRT2, SIRT3) in the presence of varying concentrations of the test compound.[16]

-

PARP Assay: Utilize a colorimetric or chemiluminescent PARP assay kit to measure the ADP-ribosylation activity of recombinant PARP-1 in the presence of the compound.[17]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's inhibitory potency.

Phase 2: Cell-Based Assays

Objective: To evaluate the effects of the compound on cellular NAD+ metabolism and signaling pathways.

Protocol 3: Cellular NAD+ Metabolome Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, HeLa) and treat with a dose-range of 2-Hydroxy-6-(trifluoromethyl)nicotinamide for various time points.

-

Metabolite Extraction: Extract intracellular metabolites using a cold acidic or organic solvent mixture to quench enzymatic activity.[18]

-

Quantitative Analysis: Analyze the levels of nicotinamide, NMN, NAD+, and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]

-

Data Analysis: Quantify changes in the NAD+ metabolome to understand the compound's impact on NAD+ biosynthesis and turnover.

Protocol 4: Cellular Target Engagement and Downstream Effects

-

Western Blotting: Assess the acetylation status of known sirtuin substrates (e.g., p53, histones) and the levels of PARylation to determine target engagement in cells.

-

Cell Viability and Stress Response Assays: Evaluate the effect of the compound on cell proliferation, apoptosis, and resistance to oxidative stress (e.g., using H2O2 or DNA damaging agents).

Phase 3: In Vivo Proof-of-Concept

Objective: To assess the pharmacokinetic properties and in vivo efficacy of the compound in relevant animal models.

Protocol 5: Pharmacokinetic and Efficacy Studies

-

Pharmacokinetics: Administer the compound to mice and collect plasma and tissue samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[21]

-

Efficacy in Disease Models: Based on the in vitro and cell-based data, select an appropriate animal model (e.g., a model of metabolic disease, neurodegeneration, or cancer) to evaluate the therapeutic potential of the compound.[22][23][24] Monitor relevant biomarkers and physiological endpoints.

Conclusion

While 2-Hydroxy-6-(trifluoromethyl)nicotinamide remains a molecule of unknown function, its structural relationship to the vital signaling molecule nicotinamide provides a compelling rationale for its investigation. The hypothetical profile presented herein, based on sound medicinal chemistry principles, suggests that it may possess unique pharmacological properties, including enhanced cellular permeability and metabolic stability. The detailed research roadmap provides a clear and scientifically rigorous path to unraveling its role in cellular signaling. The systematic execution of these studies will not only illuminate the biological activities of this specific compound but also contribute to the broader understanding of how synthetic analogs of fundamental metabolites can be designed to modulate cellular pathways for therapeutic benefit.

References

- [Link to a relevant review on NAD+ signaling]

- [Link to a methods paper on LC-MS/MS for NAD+ metabolomics]

- [Link to a review on trifluoromethyl groups in medicinal chemistry]

- [Link to a protocol for quantit

- [Link to a paper on nicotinamide inhibition of sirtuins]

- [Link to a paper with NAMPT kinetics]

- [Link to a review on sirtuins]

- [Link to a paper on bioisosterism of the trifluoromethyl group]

- [Link to a review on the properties of the trifluoromethyl group]

- [Link to a paper on metabolite extraction methods]

- [Link to a review of the NAD+ salvage p

- [Link to a paper on the role of pyridine scaffolds in drug design]

- [Link to a paper on the pharmacological effects of hydroxyl groups]

- [Link to a review on PARP function]

- [Link to a paper on HPLC methods for NAD+ measurement]

- [Link to a paper on in vivo studies with NAD+ boosters]

- [Link to a paper on bioluminescent NAD+ assays]

- [Link to a paper on sirtuin activity assays]

- [Link to a paper on cell-based NAD+ assays]

- [Link to a paper with nicotinamide IC50 for PARP]

- [Link to a detailed HPLC protocol for NAD+]

- [Link to a paper on NAMPT as the r

- [Link to a paper on assays for NAD+-dependent reactions]

- [Link to a paper with PARP inhibitor IC50 values]

- [Link to a paper on activity-based probes for sirtuins]

- [Link to a paper on nicotinamide and cancer cell viability]

- [Link to a paper on in vivo NAD+ metabolism]

- [Link to a paper on weak PARP inhibitors]

- [Link to a paper with nicotinamide IC50 for SIRT1]

- [Link to a paper on the biological activity of hydroxyl

- [Link to a paper on screening for NAD+ modul

- [Link to a paper on single sample extraction for HPLC of NAD+]

- [Link to a commercial NAD+/NADH assay kit]

- [Link to a paper on nicotinamide sensitiz

- [Link to a review on the therapeutic potential of NAD-boosting molecules]

- [Link to a paper on niacinamide in cervical cancer]

- [Link to a paper on nicotinamide as a sirtuin inhibitor and stimul

- [Link to a review on aromatic hydroxy metabolic functionaliz

- [Link to a paper on reversing Alzheimer's in mice with NAD+ modul

- [Link to a paper on NAMPT inhibition and cancer cell metabolism]

- [Link to a paper on NAMPT in breast cancer]

- [Link to a paper on the biological activity of pyridine compounds]

- [Link to a review on pyridine and dihydropyridine in drug design]

- [Link to a paper on NAMPT inhibitors]

- [Link to a paper on the pharmacological effects of pyridine]

- [Link to a paper on a sirtuin 2 activity assay]

- [Link to a paper on NAMPT inhibitors in vivo]

- [Link to a video or review on assays for PARP inhibitors]

- [Link to a paper on activity-based probes for Sirt1]

Sources

- 1. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [iro.uiowa.edu]

- 20. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]

- 21. ahajournals.org [ahajournals.org]

- 22. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sciencedaily.com [sciencedaily.com]

preliminary screening of 2-Hydroxy-6-(trifluoromethyl)nicotinamide bioactivity

An In-Depth Technical Guide: Preliminary Bioactivity Screening of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

Introduction: Rationale for a Structured Screening Cascade

The compound 2-Hydroxy-6-(trifluoromethyl)nicotinamide belongs to a class of molecules centered on the nicotinamide scaffold, a structure of significant pharmacological interest. Nicotinamide is the amide of vitamin B3 and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are pivotal in cellular metabolism, DNA repair, and signaling.[1][3] Consequently, molecules that mimic or interfere with nicotinamide's function can modulate critical enzymatic pathways.

The nicotinamide moiety is a known pharmacophore for inhibitors of key enzymes such as Poly(ADP-ribose) polymerases (PARPs) and nicotinamide phosphoribosyltransferase (NAMPT).[4][5][6] PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks, and its inhibition is a validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair.[5][7] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is vital for sustaining the high metabolic and proliferative rates of cancer cells.[6][8]

Given this context, 2-Hydroxy-6-(trifluoromethyl)nicotinamide warrants a systematic investigation of its biological activity. A preliminary screening cascade is essential to efficiently profile its potential as a therapeutic agent, identify its primary biological targets, and establish a foundational dataset for further development. This guide outlines a multi-tiered approach, beginning with cost-effective in silico predictions, progressing to fundamental in vitro cytotoxicity assessments, and culminating in targeted biochemical assays against high-probability enzyme targets. This structured workflow ensures that resources are directed efficiently, building a robust, self-validating data package for this promising compound.

Part 1: In Silico Profiling & Druglikeness Assessment

Before committing to resource-intensive wet-lab experiments, a computational assessment provides invaluable foresight into the compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential for oral bioavailability. This step serves to identify potential liabilities early and to guide the design of subsequent biological assays.

Causality Behind In Silico Choices

The primary goal here is to predict the "druglikeness" of the molecule.[9] We employ established computational models and rules, such as Lipinski's Rule of Five, because empirical data from thousands of successful drugs have shown that oral bioavailability is strongly correlated with specific molecular properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.[9] Predicting ADMET properties helps to anticipate potential issues like poor absorption or high toxicity, which are major causes of attrition in drug development.[10][11]

Workflow for In Silico Analysis

The workflow for the initial computational screening is outlined below. This process begins with the compound's structure and uses various predictive models to generate a comprehensive physicochemical and pharmacokinetic profile.

Caption: Workflow for the in silico profiling of a novel compound.

Predicted Properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

Publicly available data and predictive tools (e.g., SwissADME, pkCSM) can be used to generate a profile for the compound (CAS: 116548-03-9).[12][13][14]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance | Source |

| Molecular Weight | 206.12 g/mol | ≤ 500 | Yes | [13] |

| LogP (Lipophilicity) | ~1.0 - 1.5 (Est.) | ≤ 5 | Yes | N/A |

| Hydrogen Bond Donors | 3 (OH, NH2) | ≤ 5 | Yes | N/A |

| Hydrogen Bond Acceptors | 4 (O, N, O, F3) | ≤ 10 | Yes | N/A |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | ≤ 140 Ų | Yes | N/A |

Interpretation: The in silico analysis suggests that 2-Hydroxy-6-(trifluoromethyl)nicotinamide has a favorable physicochemical profile. It fully complies with Lipinski's Rule of Five, indicating a high probability of good membrane permeability and oral bioavailability. The TPSA is well within the range associated with good cell penetration. These promising results strongly support proceeding with in vitro evaluation.

Part 2: Foundational In Vitro Cytotoxicity Screening

The first and most critical step in wet-lab evaluation is to determine the compound's intrinsic cytotoxicity.[15][16] This establishes a therapeutic window and informs the concentration range for all subsequent bioactivity assays. Performing assays at concentrations that are broadly cytotoxic would yield non-specific, misleading results. We will utilize two distinct, complementary assays to build a robust cytotoxicity profile.

Expertise & Rationale: Orthogonal Assays for Self-Validation

A self-validating protocol relies on using multiple assays that measure different biological endpoints.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[16][17] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[17][18][19] It is a direct measure of cytotoxicity and membrane integrity loss.

By running these assays in parallel, we can differentiate between a compound that simply stops cells from growing (cytostatic) and one that actively kills them (cytotoxic). For example, a potent reduction in the MTT signal without a corresponding increase in LDH release would suggest a primarily cytostatic effect at that concentration.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 2-Hydroxy-6-(trifluoromethyl)nicotinamide (e.g., from 100 µM down to 0.1 µM). Add the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Type | IC50 (µM) after 72h (MTT Assay) | IC50 (µM) after 72h (LDH Assay) |

| HCT116 | Colon Cancer | 15.8 | > 100 |

| MCF-7 | Breast Cancer | 25.2 | > 100 |

| A549 | Lung Cancer | 31.5 | > 100 |

| HEK293 | Normal Kidney | > 100 | > 100 |

Interpretation: In this hypothetical scenario, the compound shows moderate, selective anti-proliferative activity against cancer cell lines, with HCT116 being the most sensitive. The high IC50 values in the LDH assay suggest the effect is primarily cytostatic rather than cytotoxic at these concentrations. The lack of activity against the non-cancerous HEK293 cell line indicates a favorable preliminary therapeutic index. Based on this, subsequent enzymatic assays should be conducted at concentrations well below 15 µM to avoid confounding effects from general cytotoxicity.

Part 3: Target-Oriented Bioactivity Screening

The structural similarity of 2-Hydroxy-6-(trifluoromethyl)nicotinamide to the nicotinamide moiety of NAD+ provides a strong, mechanistically grounded hypothesis for its potential targets. We will focus on two high-value enzyme families known to be modulated by nicotinamide mimetics: PARPs and NAMPT.

Target Rationale 1: PARP-1 Inhibition

PARP-1 is a key enzyme in DNA repair.[4] It binds to sites of single-strand DNA damage and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) that recruit other repair factors.[7] Many PARP inhibitors function by competing with NAD+ for its binding pocket in the enzyme's catalytic domain.[20] Given that our compound contains the core nicotinamide scaffold, evaluating its ability to inhibit PARP-1 is a logical and high-priority step.

Caption: Hypothesized inhibition of PARP-1 by the test compound.

Target Rationale 2: NAMPT Inhibition

NAMPT is the critical enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[1][6] Cancer cells, with their high energy demands and elevated DNA repair activity, have a high rate of NAD+ turnover, making them particularly dependent on this pathway.[6][8] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and cell death, especially in cancer cells.[21][22] The structural features of our compound make it a plausible candidate for a NAMPT inhibitor.

Experimental Protocol: Homogeneous PARP-1 Inhibition Assay (HTS)

-

Principle: A commercially available assay kit (e.g., from BPS Bioscience or Trevigen) is used. These assays typically measure the incorporation of biotinylated-NAD+ onto histone proteins coated on a 96-well plate. The signal is detected colorimetrically using streptavidin-HRP.

-

Reagent Preparation: Reconstitute recombinant human PARP-1 enzyme, activated DNA, and other buffer components as per the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of 2-Hydroxy-6-(trifluoromethyl)nicotinamide (e.g., 10 µM to 1 nM) to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (DMSO) control.

-

Enzyme Reaction: Add the PARP-1 enzyme and histone-coated plate. Initiate the reaction by adding the biotinylated-NAD+ substrate mix. Incubate at room temperature for 1 hour.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and incubate. After a final wash, add the HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of compound concentration to determine the IC50 value.

Data Presentation: Hypothetical Enzyme Inhibition Profile

| Target Enzyme | Known Inhibitor (Control) | Control IC50 (nM) | 2-Hydroxy-6-(trifluoromethyl)nicotinamide IC50 (nM) |

| PARP-1 | Olaparib | 5 | 850 |

| NAMPT | FK866 | 10 | 2,500 |

Interpretation: The hypothetical data indicate that the compound possesses inhibitory activity against PARP-1, albeit with moderate potency (850 nM) compared to the clinical-grade inhibitor Olaparib. The activity against NAMPT is weaker. This initial result suggests that the compound's primary mechanism of action is more likely related to PARP inhibition. The selectivity and potency could be significantly improved through medicinal chemistry optimization of the lead scaffold.

Part 4: Data Synthesis and Path Forward

The preliminary screening cascade has provided a multi-faceted view of 2-Hydroxy-6-(trifluoromethyl)nicotinamide.

-